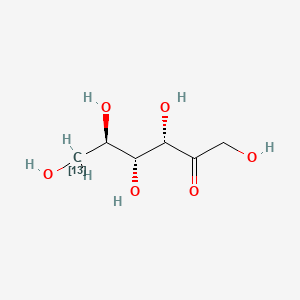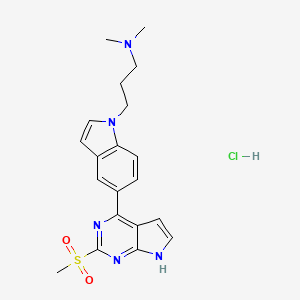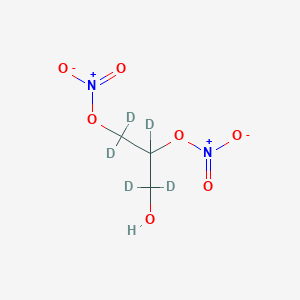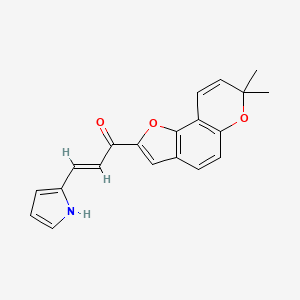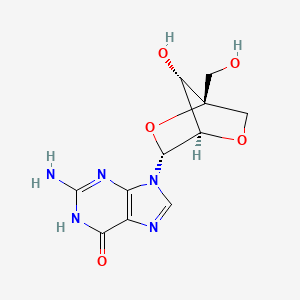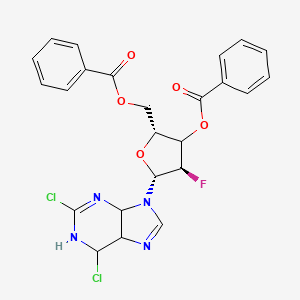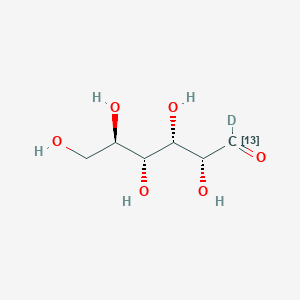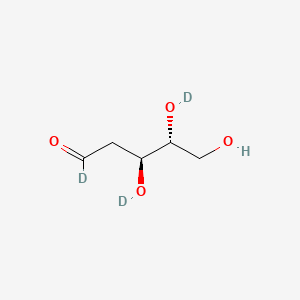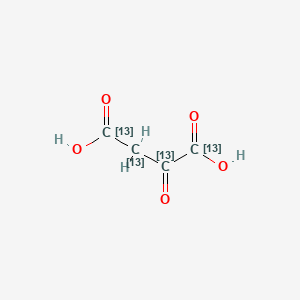
2-oxo(1,2,3,4-13C4)butanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-oxo(1,2,3,4-13C4)butanedioic acid, also known as 2-oxobutanedioic acid, is a compound with the molecular formula C4H4O5. It is a labeled version of oxobutanedioic acid where the carbon atoms are isotopically labeled with carbon-13. This compound is of interest in various scientific fields due to its unique properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo(1,2,3,4-13C4)butanedioic acid can be achieved through several methods. One common approach involves the oxidation of 2-oxobutanoic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. The reaction typically requires a solvent like water or acetic acid and is carried out at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
Industrial production of this compound often involves the use of isotopically labeled precursors. The process may include the fermentation of labeled glucose or other carbon sources by microorganisms that can incorporate the carbon-13 isotope into the desired product. This method is advantageous for producing large quantities of the compound with high isotopic purity.
化学反应分析
Types of Reactions
2-oxo(1,2,3,4-13C4)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce carbon dioxide and water.
Reduction: Reduction reactions can convert it into 2-hydroxybutanedioic acid.
Substitution: It can undergo substitution reactions where one of the oxygen atoms is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: 2-hydroxybutanedioic acid.
Substitution: Derivatives with different functional groups replacing the oxygen atom.
科学研究应用
2-oxo(1,2,3,4-13C4)butanedioic acid has numerous applications in scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to track chemical reactions and metabolic pathways.
Biology: Employed in metabolic studies to understand the biochemical pathways involving oxobutanedioic acid.
Medicine: Investigated for its potential role in metabolic disorders and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of labeled compounds for research and development purposes.
作用机制
The mechanism of action of 2-oxo(1,2,3,4-13C4)butanedioic acid involves its participation in various biochemical pathways. It acts as an intermediate in the tricarboxylic acid (TCA) cycle, where it is converted into other metabolites through enzymatic reactions. The labeled carbon atoms allow researchers to trace the movement and transformation of the compound within the metabolic network, providing insights into cellular processes and energy production.
相似化合物的比较
Similar Compounds
2-oxobutanoic acid: The non-labeled version of the compound.
2-hydroxybutanedioic acid: A reduced form of the compound.
Succinic acid: A structurally similar compound with different functional groups.
Uniqueness
2-oxo(1,2,3,4-13C4)butanedioic acid is unique due to its isotopic labeling, which makes it a valuable tool for tracing and studying metabolic pathways. The presence of carbon-13 atoms allows for precise tracking using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, providing detailed information about the compound’s behavior and interactions in various systems.
属性
分子式 |
C4H4O5 |
|---|---|
分子量 |
136.04 g/mol |
IUPAC 名称 |
2-oxo(1,2,3,4-13C4)butanedioic acid |
InChI |
InChI=1S/C4H4O5/c5-2(4(8)9)1-3(6)7/h1H2,(H,6,7)(H,8,9)/i1+1,2+1,3+1,4+1 |
InChI 键 |
KHPXUQMNIQBQEV-JCDJMFQYSA-N |
手性 SMILES |
[13CH2]([13C](=O)[13C](=O)O)[13C](=O)O |
规范 SMILES |
C(C(=O)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


